molecular formula C8H3Cl2FN2 B1321832 2,4-Dichloro-7-fluoroquinazoline CAS No. 174566-15-5

2,4-Dichloro-7-fluoroquinazoline

Cat. No.: B1321832
CAS No.: 174566-15-5
M. Wt: 217.02 g/mol
InChI Key: HHGKYNUUYMRIAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,4-Dichloro-7-fluoroquinazoline typically involves the following steps :

    Starting Materials: The synthesis begins with 4-fluoro-2-aminobenzoic acid as the starting material.

    Formation of Urea Derivatives: The 4-fluoro-2-aminobenzoic acid reacts with potassium cyanate to form the corresponding urea derivatives.

    Cyclization: The urea derivatives undergo cyclization in the presence of sodium hydroxide to form the monosodium salts of benzoylene urea.

    Final Product Formation: The monosodium salts are treated with hydrochloric acid to yield this compound in near-quantitative yields.

Industrial Production Methods:

Industrial production methods for this compound are designed to be eco-efficient and scalable . The reactions are typically carried out in water, and the desired products are obtained through simple filtration, minimizing waste generation .

Chemical Reactions Analysis

Properties

IUPAC Name

2,4-dichloro-7-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGKYNUUYMRIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614373
Record name 2,4-Dichloro-7-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174566-15-5
Record name 2,4-Dichloro-7-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and structure of 2,4-Dichloro-7-fluoroquinazoline?

A1: The molecular formula of this compound is C8H3Cl2FN2 []. While the abstract doesn't provide a structural image, the name indicates a quinazoline ring system with chlorine atoms substituted at the 2 and 4 positions and a fluorine atom at the 7 position.

Q2: What kind of intermolecular interactions are present in the solid form of this compound?

A2: The abstract mentions that this compound molecules engage in π–π stacking interactions in the crystal structure []. This interaction occurs between the planar quinazoline rings of adjacent molecules.

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